molecular formula C30H40N2O4 B11622480 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11622480
M. Wt: 492.6 g/mol
InChI Key: RNPFGGXKKLLOMN-IMVLJIQESA-N
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Description

5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled temperature and pH conditions.

    Introduction of the TERT-BUTYLPHENYL Group: The next step involves the introduction of the tert-butylphenyl group through a Friedel-Crafts alkylation reaction. This requires an alkylating agent and a Lewis acid catalyst.

    Attachment of the DIETHYLAMINOETHYL Group: The diethylaminoethyl group is introduced via a nucleophilic substitution reaction, using a suitable halide precursor and a base.

    Addition of the ETHOXY-METHYLBENZOYL Group: The ethoxy-methylbenzoyl group is added through an acylation reaction, using an acyl chloride and a base.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used for substitution reactions.

Major Products

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used in studies involving cell signaling pathways and receptor interactions.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-4-(4-METHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H40N2O4

Molecular Weight

492.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C30H40N2O4/c1-8-31(9-2)17-18-32-26(21-11-13-22(14-12-21)30(5,6)7)25(28(34)29(32)35)27(33)24-16-15-23(36-10-3)19-20(24)4/h11-16,19,26,33H,8-10,17-18H2,1-7H3/b27-25+

InChI Key

RNPFGGXKKLLOMN-IMVLJIQESA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC)C)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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